molecular formula C15H14ClN5 B8723406 N6-(2-Chloro-6-methylpyrimidin-4-yl)-2-methylquinoline-4,6-diamine

N6-(2-Chloro-6-methylpyrimidin-4-yl)-2-methylquinoline-4,6-diamine

Cat. No. B8723406
M. Wt: 299.76 g/mol
InChI Key: LERMBBQRLSLHII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N6-(2-Chloro-6-methylpyrimidin-4-yl)-2-methylquinoline-4,6-diamine is a useful research compound. Its molecular formula is C15H14ClN5 and its molecular weight is 299.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H14ClN5

Molecular Weight

299.76 g/mol

IUPAC Name

6-N-(2-chloro-6-methylpyrimidin-4-yl)-2-methylquinoline-4,6-diamine

InChI

InChI=1S/C15H14ClN5/c1-8-5-12(17)11-7-10(3-4-13(11)18-8)20-14-6-9(2)19-15(16)21-14/h3-7H,1-2H3,(H2,17,18)(H,19,20,21)

InChI Key

LERMBBQRLSLHII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)NC3=NC(=NC(=C3)C)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diaminoquinoline 7 (72.0 g, 0.416 mol) and 2,4-dichloro-6-methylpyrimidine (8) (67.8 g, 0.416 mol) were suspended in ethylene glycol (1 L). Addition of 37% HCl (35 mL, 0.43 mol) resulted in a yellow solution which was heated to and held at 50° C. for 4.5 h. The mixture was diluted with chilled water (1 L) which resulted in a thick white paste-like precipitate and the mixture was filtered through Celite. The Celite and solid containing the product and bis-substituted by-product was slurried in water (4 L) and the Celite and insoluble by-product were removed by filtration. The filtrate pH was adjusted to 14 using 1N aqueous NaOH (1 L) resulting in precipitation of product which was removed by filtration. The damp product was transferred to a rotovap flask and dried in vacuo by azeotropic water removal with toluene (3×1.5 L). Product 9 was obtained as an off-white solid (33.4 g, 27% yield; Notebook reference A134-137). Another batch of 9 (7.4 g, 17% yield; Notebook reference A 134-134) was similarly obtained by reaction of 7 (25.0 g, 0.144 mol) and recovery as above; MS [M+1]=300, 302; 13C NMR (DMSO) δ 167.51, 162.58, 159.22, 157.61, 151.05, 145.99, 133.17, 128.96, 125.39, 117.38, 114.23, 102.45, 102.26, 24.68, 23.19.
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
67.8 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five
Yield
27%

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